![molecular formula C9H18N2O B13964074 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B13964074.png)
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and an ethanol moiety. The presence of nitrogen atoms within the spiro ring imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an aldehyde or ketone, followed by reduction to form the ethanol moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atoms in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol involves its interaction with specific molecular targets. The nitrogen atoms in the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
- 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-(1,7-Diazaspiro[3.5]nonan-7-yl)ethanol stands out due to its specific spiro linkage and the presence of an ethanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H18N2O |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[3.5]nonan-7-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-8-7-11-5-2-9(3-6-11)1-4-10-9/h10,12H,1-8H2 |
InChI-Schlüssel |
RKGDWKZQRSZPOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CCN(CC2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


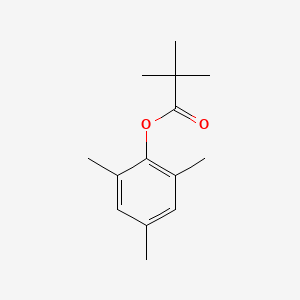
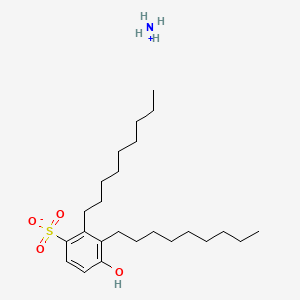
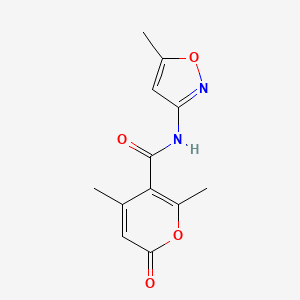
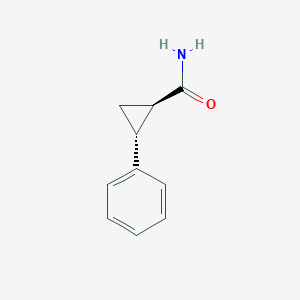
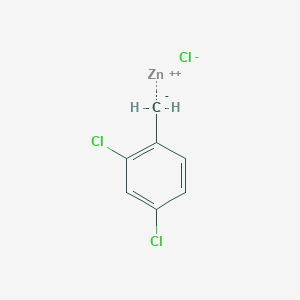
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)
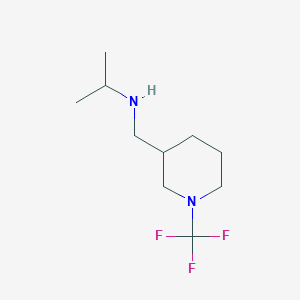
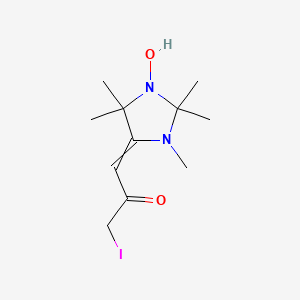

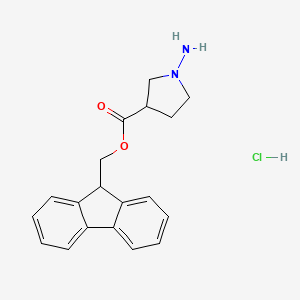
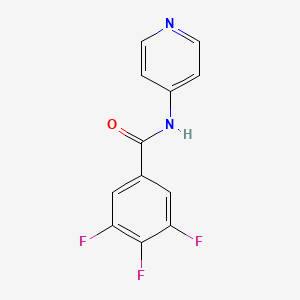
![2-methyl-1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridine](/img/structure/B13964061.png)

![5-Iodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13964069.png)
